molecular formula C21H20N2O2 B15214791 (1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol CAS No. 839712-77-5

(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol

Cat. No.: B15214791
CAS No.: 839712-77-5
M. Wt: 332.4 g/mol
InChI Key: WYHCSDSXBCBQCC-UHFFFAOYSA-N
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Description

(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol is a complex organic compound belonging to the class of heterocyclic compounds It features a cyclopenta[d]pyridazine core with two phenyl groups and two hydroxymethyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic reagents suggest that scaling up the synthesis would involve optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyridazine ring or the phenyl groups.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield benzaldehyde derivatives, while reduction can lead to the formation of cyclopentane derivatives.

Scientific Research Applications

(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol is unique due to the presence of both phenyl and hydroxymethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

839712-77-5

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

[5-(hydroxymethyl)-1,4-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazin-7-yl]methanol

InChI

InChI=1S/C21H20N2O2/c24-12-16-11-17(13-25)19-18(16)20(14-7-3-1-4-8-14)22-23-21(19)15-9-5-2-6-10-15/h1-10,16-17,24-25H,11-13H2

InChI Key

WYHCSDSXBCBQCC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C1CO)C(=NN=C2C3=CC=CC=C3)C4=CC=CC=C4)CO

Origin of Product

United States

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